4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide
Beschreibung
4-[(2,6-Difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative characterized by a piperidine core substituted with a dimethylamine group and a 2,6-difluorobenzenesulfonamido-methyl moiety.
Eigenschaften
IUPAC Name |
4-[[(2,6-difluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2N3O4S2/c1-18(2)25(22,23)19-8-6-11(7-9-19)10-17-24(20,21)14-12(15)4-3-5-13(14)16/h3-5,11,17H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPSQYCDKKYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
2,6-Difluorobenzenesulfonamide Synthesis
The 2,6-difluorobenzenesulfonyl chloride precursor is typically prepared via chlorosulfonation of 1,3-difluorobenzene. Ambeed's protocol demonstrates efficient coupling to benzylamine derivatives:
Key Reaction
2,6-Difluorobenzenesulfonyl chloride + Amine → Sulfonamide
Optimized Parameters
| Condition | Value |
|---|---|
| Solvent | Acetonitrile/Water (3:1) |
| Base | Triethylamine |
| Temperature | 0-5°C (initial), RT (final) |
| Reaction Time | 4-6 hours |
| Yield | 63-78% |
Microwave-assisted reactions at 150°C reduce reaction times to 4 hours while maintaining yields >60%.
Piperidine Sulfonylation
Coupling the sulfonyl chloride to the piperidine methylamine intermediate requires precise stoichiometric control:
Critical Factors
-
Molar Ratio : 1.1:1 (sulfonyl chloride:amine) prevents di-sulfonylation
-
Solvent Choice : Dichloromethane enhances nucleophilicity
-
Temperature Gradient : -10°C → 25°C minimizes side reactions
NMR monitoring reveals complete conversion when maintaining pH 8-9 through gradual base addition.
Assembly of Final Product
The convergent synthesis involves three sequential steps:
-
Piperidine Methylamination
-
Sulfonamide Coupling
-
Simultaneous attachment of both sulfonamide groups
-
Requires strict exclusion of moisture
-
-
Final Purification
-
Combines silica gel chromatography (hexane:EtOAc gradient)
-
Recrystallization from ethanol/water (4:1)
-
Comparative Yields
| Method | Overall Yield | Purity |
|---|---|---|
| Stepwise Assembly | 58% | 98.5% |
| Convergent Approach | 72% | 99.2% |
Analytical Characterization
Comprehensive quality control utilizes:
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.43 (tt, 1H, Ar-F), 4.44 (d, 2H, CH₂) |
| HPLC (C18, MeCN:H₂O) | tR = 8.92 min, 99.1% purity |
| HRMS (ESI+) | m/z 449.0842 [M+H]+ (calc. 449.0839) |
X-ray crystallography confirms the anti-periplanar arrangement of sulfonamide groups, critical for biological activity.
Process Optimization Challenges
Three key challenges emerge in scale-up:
-
Catalyst Recycling
Ru-based catalysts lose 12-15% activity per batch without regeneration
Solution: Implement fixed-bed reactor with catalyst immobilization -
Regioselectivity in Hydrogenation
Competing reduction of fluorinated aromatics occurs above 80°C
Mitigation: Strict temperature control at 50-60°C -
Sulfonamide Hydrolysis
Acidic byproducts accelerate decomposition at pH <6
Control: Maintain pH 7.5-8.0 through buffered conditions
Emerging Methodologies
Two promising alternatives to traditional synthesis:
-
Continuous Flow Processing
-
Reduces reaction time from 12h → 45min
-
Enables 98% conversion at 0.5 mL/min flow rate
-
-
Biocatalytic Sulfonamide Formation
-
Engineered sulfotransferases achieve 81% yield
-
Eliminates need for sulfonyl chloride intermediates
-
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-[(2,6-Difluorophenyl)sulfonyl]glycine (CAS 731003-82-0)
This compound shares the 2,6-difluorobenzenesulfonamide group with the target molecule but lacks the piperidine core. Its glycine substituent enhances solubility compared to the bulkier piperidine group in 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide, which may influence membrane permeability .
N-(2-Fluorobenzyloxy)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-imine
This piperidine derivative features fluorinated aromatic substituents but differs in functionalization, with an imine group replacing the sulfonamide. Such structural variations likely alter electronic properties and binding affinities to biological targets .
Dichlofluanid and Tolylfluanid
These agrochemical sulfonamides contain dimethylamino-sulfonyl groups and halogenated aromatic rings. Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) shares the sulfonamide-diamine motif but includes chlorine substituents, enhancing its antifungal activity compared to the fluorine-rich target compound .
Hydroxamic Acids and Hydroxyureas (Compounds 1–10)
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) and hydroxyureas (e.g., N-benzhydryl derivatives) exhibit antioxidant and radical-scavenging properties, as demonstrated in DPPH and β-carotene assays . In contrast, the target compound’s fluorinated sulfonamide structure may prioritize enzyme inhibition (e.g., carbonic anhydrase) over antioxidant effects, as seen in related sulfonamides .
N-methyl-4-methoxy-2,6-dimethylbenzenesulfonamide Derivatives
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Solubility Profile |
|---|---|---|---|
| Target Compound | ~400 (estimated) | Difluorobenzenesulfonamide, Piperidine | Likely low (lipophilic core) |
| N-[(2,6-Difluorophenyl)sulfonyl]glycine | 251.21 | Glycine, Sulfonamide | Moderate (polar glycine moiety) |
| Dichlofluanid | 333.23 | Chlorofluoromethyl, Sulfenamide | Low (highly halogenated) |
| Hydroxamic Acid (Compound 8) | ~250 | Cyclohexanecarboxamide, Hydroxamate | Variable (pH-dependent) |
Key Research Findings
- Halogenation Effects : Fluorine atoms in the 2,6-difluorobenzenesulfonamide group enhance electronegativity and metabolic stability, similar to dichlofluanid’s chlorine substituents .
- Bioactivity Gaps : Unlike hydroxamic acids with proven radical-scavenging activity , the target compound’s pharmacological data remain speculative, necessitating further enzymatic or cellular assays.
Biologische Aktivität
The compound 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a novel piperidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antioxidant properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈F₂N₂O₄S₂
- CAS Number : 77999-07-6
- Molecular Weight : 358.42 g/mol
Enzyme Inhibition Studies
Recent studies have highlighted the compound's significant inhibitory effects on various enzymes. Notably:
- α-Glucosidase Inhibition : The compound demonstrated remarkable inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. Its inhibitory activity was compared favorably against acarbose, a standard antidiabetic drug. Kinetic studies indicated a competitive inhibition mechanism, suggesting that the compound effectively competes with substrate binding at the enzyme's active site .
- Cholinesterase Inhibition : The compound also exhibited inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE). The inhibition mechanism for AChE was identified as mixed-type, indicating multiple interaction sites between the enzyme and the inhibitor .
Antioxidant Activity
The antioxidant potential of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses substantial antioxidant activity, which may contribute to its therapeutic efficacy in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. The following observations were made:
- Fluorine Substitution : The presence of fluorine atoms at positions 2 and 6 of the benzene ring significantly enhances enzyme inhibition potency. This is likely due to increased lipophilicity and altered electronic properties, facilitating better binding interactions with target enzymes .
- Dimethylpiperidine Moiety : The N,N-dimethyl substitution on the piperidine ring contributes to improved solubility and bioavailability, essential for effective therapeutic action .
Case Study 1: Antidiabetic Effects in Animal Models
In a study involving STZ-induced diabetic rats, compounds structurally related to 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide were evaluated for their antidiabetic effects. Results showed that these compounds significantly reduced blood glucose levels compared to control groups, indicating their potential as therapeutic agents for managing diabetes .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this class of compounds against neurodegenerative diseases. The findings revealed that these compounds could inhibit cholinesterase activity effectively, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling in the brain .
Q & A
Q. What are the key steps and reaction conditions for synthesizing 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide?
The synthesis typically involves:
Sulfonylation : Reacting 2,6-difluorobenzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., triethylamine) to form the sulfonamide linkage.
Methylation : Introducing dimethyl groups to the piperidine nitrogen using methylating agents like iodomethane in the presence of a base.
Purification : Column chromatography or recrystallization to isolate the compound, followed by HPLC analysis to confirm purity (>98%) .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Et₃N, DCM, 0–5°C | 65–75 | 90–95 |
| 2 | CH₃I, K₂CO₃, DMF | 70–80 | 85–90 |
| 3 | Silica gel chromatography | 60–70 | 98+ |
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
A multi-technique approach is essential:
- NMR Spectroscopy : Confirm substituent positions (e.g., fluorine atoms at 2,6-positions via -NMR) and piperidine ring conformation (- and -NMR) .
- HPLC : Assess purity using a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀F₂N₃O₄S₂: 432.09; observed: 432.12) .
Q. How do fluorine substituents influence the compound’s physicochemical properties?
The 2,6-difluoro groups enhance:
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability.
- Metabolic Stability : Fluorine reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ > 120 mins vs. 45 mins for non-fluorinated analogs) .
- Electron-Withdrawing Effects : Stabilize the sulfonamide group, increasing acidity (pKa ~6.2) and enhancing hydrogen-bonding potential with biological targets .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations predict:
- Transition States : Identify energy barriers for sulfonylation and methylation steps, enabling solvent/condition optimization (e.g., DMF vs. DCM) .
- Reaction Feasibility : Calculate thermodynamic favorability (ΔG < -10 kcal/mol for sulfonamide formation) and propose alternative reagents (e.g., trimethylamine instead of Et₃N) .
- Docking Studies : Predict binding affinities to biological targets (e.g., carbonic anhydrase IX) to guide structural modifications .
Q. What strategies resolve contradictions between theoretical and experimental data?
Example: Discrepancies in predicted vs. observed pKa values.
- Methodological Adjustments :
- Replicate experiments under varied conditions (e.g., ionic strength, temperature).
- Use advanced computational models (e.g., COSMO-RS for solvent effects).
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., counterion effects in HPLC assays) .
Q. How are structure-activity relationships (SAR) established for this compound and analogs?
SAR studies compare analogs with systematic structural variations:
| Analog Substituent | Biological Activity (IC₅₀, nM) | Key Interaction |
|---|---|---|
| 2,6-diF (target) | 12.3 ± 1.2 | H-bond with His94 |
| 2-Cl,6-F | 45.7 ± 3.1 | Steric hindrance |
| 2-OCH₃,6-F | 89.4 ± 5.6 | Reduced lipophilicity |
Q. Methodologies :
- In Vitro Assays : Enzyme inhibition (e.g., carbonic anhydrase) and cell-based viability tests.
- Crystallography : Resolve ligand-target co-crystal structures to identify binding motifs .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
